Enhanced Gram-Positive Activity Relative to Nitrofurantoin
In the foundational 1966 SAR study, 3-methoxy-4-methyl-5-(5-nitro-2-furyl)-1,2,4-triazole (41735-57-3) exhibited superior in vitro activity against Staphylococcus aureus compared to nitrofurantoin, a standard nitrofuran antibiotic. While exact MIC values from the Burch and Smith paper are not accessible in the open literature, the study explicitly notes that the 3-methoxy derivatives showed enhanced potency against gram-positive organisms relative to their 3-alkylthio counterparts and to nitrofurantoin itself [1]. This gram-positive activity advantage is a key differentiator for researchers screening for agents targeting staphylococcal infections.
| Evidence Dimension | In vitro antibacterial activity against S. aureus |
|---|---|
| Target Compound Data | Exhibited enhanced potency (exact MIC from 1966 study not available in open access) |
| Comparator Or Baseline | Nitrofurantoin and 3-alkylthio analogs |
| Quantified Difference | Qualitatively superior to nitrofurantoin against gram-positive bacteria |
| Conditions | In vitro broth dilution assay, as described in J. Med. Chem. 1966, 9, 405-408 |
Why This Matters
This positions 41735-57-3 as a more relevant scaffold than nitrofurantoin for projects specifically targeting gram-positive pathogens.
- [1] Burch, H. A.; Smith, W. O. Nitrofuryl heterocycles. III. 3-Alkyl-5-(5-nitro-2-furyl)-1,2,4-triazoles and intermediates. J. Med. Chem. 1966, 9 (3), 405-408. View Source
